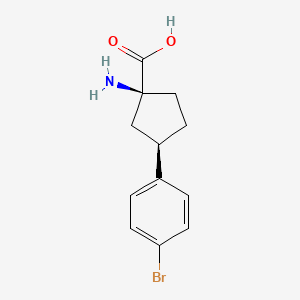

(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid

Description

(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a chiral cyclopentane derivative featuring an amino group at the 1-position and a 4-bromophenyl substituent at the 3-position. Its stereochemistry (1S,3R) confers distinct spatial and electronic properties, making it a valuable scaffold in medicinal chemistry.

Properties

Molecular Formula |

C12H14BrNO2 |

|---|---|

Molecular Weight |

284.15 g/mol |

IUPAC Name |

(1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C12H14BrNO2/c13-10-3-1-8(2-4-10)9-5-6-12(14,7-9)11(15)16/h1-4,9H,5-7,14H2,(H,15,16)/t9-,12+/m1/s1 |

InChI Key |

HXBKFSNTNCFTHX-SKDRFNHKSA-N |

Isomeric SMILES |

C1C[C@](C[C@@H]1C2=CC=C(C=C2)Br)(C(=O)O)N |

Canonical SMILES |

C1CC(CC1C2=CC=C(C=C2)Br)(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from suitable precursors.

Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a substitution reaction using a brominated aromatic compound.

Amino Group Addition: The amino group can be added through reductive amination or other suitable methods.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the use of carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or the bromophenyl group to a phenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Alcohols or phenyl derivatives.

Substitution Products: Various substituted aromatic compounds.

Chemistry:

Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology:

Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Protein Binding Studies: It can be used to study protein-ligand interactions due to its unique structure.

Medicine:

Drug Development: The compound’s potential biological activity makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Pharmacological Research: It can be used in pharmacological studies to understand its effects on biological systems.

Industry:

Material Science: The compound can be used in the development of new materials with specific properties.

Agriculture: It may have applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of (1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Effects

Bromophenyl vs. Fluorinated Derivatives (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid ():

- Contains a difluoromethylenyl group and a cyclopentene ring (unsaturated).

- Contrast: The target compound’s saturated cyclopentane and bromophenyl group offer greater steric bulk and aromatic interactions. 1-Amino-3-fluoro-4-(fluoro-18F)cyclopentane-1-carboxylic Acid ():

- Fluorine substituents enable positron emission tomography (PET) imaging applications.

- Bromine’s larger atomic radius and lower electronegativity compared to fluorine may alter pharmacokinetics and target specificity .

Heterocyclic vs. Aromatic Substituents 1-Amino-3-(4-bromo-1H-pyrazol-1-yl)cyclopentane-1-carboxylic Acid ():

- Pyrazole ring introduces hydrogen-bonding capability and metabolic stability.

- Bromophenyl in the target compound provides stronger aromatic interactions but may increase cytotoxicity .

Stereochemical Differences

- (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid (BCF3) (): 1S,3S configuration vs. target’s 1S,3R. Hexafluoropropan-2-ylidenyl group enhances steric and electronic effects, leading to potent ornithine aminotransferase inhibition .

- (1R,3S)-3-Aminocyclopentane Carboxylic Acid (): Opposite stereochemistry reduces compatibility with chiral biological targets, highlighting the importance of configuration in drug design .

Ring Size and Conformation

- 1-Aminocyclobutane Carboxylic Acid (ACBC) (): Smaller cyclobutane ring increases ring strain, altering conformation and tumor-targeting efficiency. Cyclopentane’s larger ring reduces strain, improving metabolic stability .

Biological Activity

(1S,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid is a cyclopentane derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by an amino group, a carboxylic acid, and a bromophenyl substituent, which may contribute to its interactions with various biological targets.

- Molecular Formula : C13H16BrN

- Molecular Weight : 296.18 g/mol

- Structural Features : The compound contains a cyclopentane ring with an amino group at the first position and a carboxylic acid at the last position, along with a para-bromophenyl substituent.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand. Its structural features facilitate interactions with biological targets, potentially modulating various biochemical pathways.

The presence of the amino group allows for hydrogen bonding and electrostatic interactions with active sites of enzymes and receptors. The bromophenyl group may enhance lipophilicity, aiding in membrane permeability and selective binding affinities.

Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on amino acid transport systems, which are crucial in cancer cell metabolism.

Receptor Binding Affinities

Preliminary studies suggest that this compound binds selectively to certain receptors. This selectivity is important for therapeutic applications, including potential anti-cancer therapies.

Study 1: Enzyme Interaction

A study published in Journal of Medicinal Chemistry examined the binding affinity of this compound to various enzymes involved in amino acid metabolism. The compound demonstrated a significant inhibition rate against the enzyme L-amino acid decarboxylase (LADC), suggesting its potential role as a therapeutic agent in metabolic disorders .

Study 2: Antitumor Activity

In vitro studies conducted on human cancer cell lines indicated that this compound inhibited cell proliferation. The mechanism was attributed to its ability to modulate signaling pathways associated with cell growth and apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H16BrN | Amino and carboxylic functional groups | Significant enzyme inhibition |

| (1R,3R)-1-Amino-3-(4-bromophenyl)cyclopentane-1-carboxylic acid | C13H16BrN | Different stereochemistry | Altered binding affinity |

| Methyl (1S,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate | C14H18BrN | Methyl ester functionality | Enhanced bioactivity in some assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.